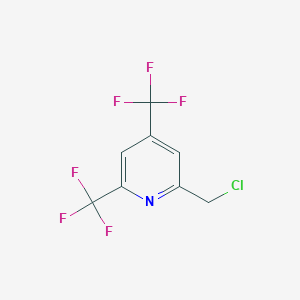
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of trifluoromethyl groups attached to a pyridine ring. The unique properties of trifluoromethyl groups, such as their strong electron-withdrawing nature, make these compounds valuable in various fields, including agrochemicals, pharmaceuticals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the direct introduction of trifluoromethyl groups using trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines . Another approach involves the construction of a pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of 2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine often involves large-scale chlorination and fluorination reactions. For example, the compound can be synthesized via simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride .
化学反应分析
Types of Reactions
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the trifluoromethyl groups .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridines with different functional groups .
科学研究应用
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Biology: It is used in the development of biologically active compounds, including potential drug candidates.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties.
作用机制
The mechanism of action of 2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine is primarily related to its strong electron-withdrawing trifluoromethyl groups. These groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied .
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound is similar in structure but has only one trifluoromethyl group.
4-(Trifluoromethyl)pyridine: This compound has a single trifluoromethyl group attached to the pyridine ring.
Uniqueness
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which enhance its electron-withdrawing properties and make it more reactive in certain chemical reactions. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring high chemical stability .
属性
CAS 编号 |
1196152-91-6 |
|---|---|
分子式 |
C8H4ClF6N |
分子量 |
263.57 g/mol |
IUPAC 名称 |
2-(chloromethyl)-4,6-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4ClF6N/c9-3-5-1-4(7(10,11)12)2-6(16-5)8(13,14)15/h1-2H,3H2 |
InChI 键 |
VOYUMDQFDIJGCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1CCl)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



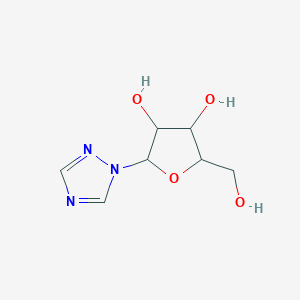
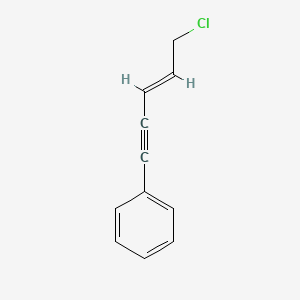
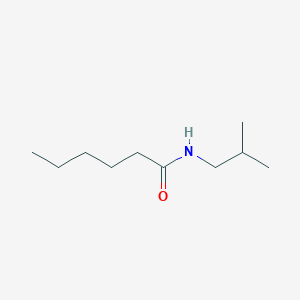
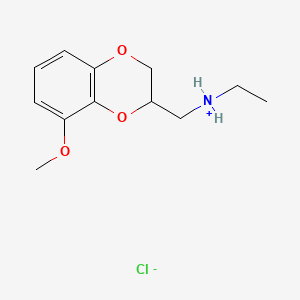
![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)
![4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole](/img/structure/B14166133.png)
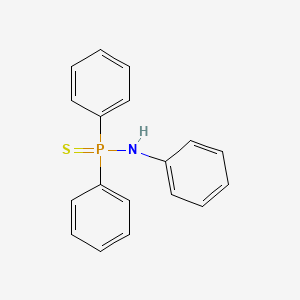
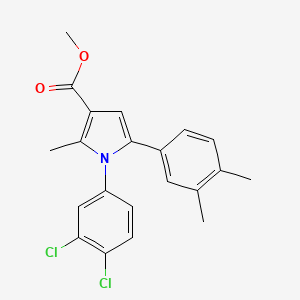
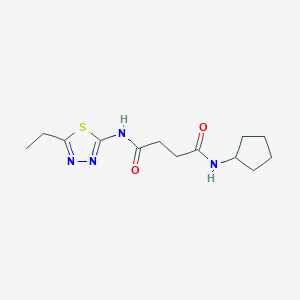
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)

![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
